4-Butoxy-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-3-nitroaniline is a chemical compound with the molecular formula C10H14N2O3This compound is characterized by the presence of a butoxy group and a nitro group attached to an aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butoxy-3-nitroaniline can be synthesized through various methods. One common approach involves the nitration of 4-butoxyaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Substitution: Halogenated reagents or other nucleophiles in the presence of a base or catalyst
Major Products Formed
Reduction: The major product is 4-butoxy-3-phenylenediamine.
Substitution: The products depend on the nature of the substituent introduced during the reaction
Scientific Research Applications
4-Butoxy-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxy-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, can participate in various electron transfer reactions. The compound can also undergo reduction to form reactive intermediates that interact with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Similar in structure but lacks the butoxy group.
4-Nitroaniline: Similar but without the butoxy substituent.
4-Butoxyaniline: Similar but lacks the nitro group
Properties
CAS No. |
313644-24-5 |
---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-butoxy-3-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
XOQGCSUIKIRRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.